molecular formula C18H18ClN3O3 B2772840 4-chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide CAS No. 1207036-72-3

4-chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide

Cat. No.: B2772840
CAS No.: 1207036-72-3
M. Wt: 359.81
InChI Key: MAPYUDJNYVZSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a synthetic organic compound. This molecule is characterized by the presence of a chlorinated benzamide moiety attached to a dihydropyridine ring system with additional functional groups, making it of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide can involve multiple steps, starting from basic organic compounds. A typical synthetic route might involve:

  • Chlorination of aniline to produce 4-chloroaniline.

  • Formation of the pyridine ring through cyclization reactions using appropriate reagents and catalysts.

  • Attachment of the pyrrolidine-1-carbonyl group via acylation.

  • Final coupling of the pyridine derivative with 4-chloroaniline under controlled conditions to yield the target compound.

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of the synthetic route to improve yield and cost-efficiency. Key considerations include the selection of catalysts, reaction solvents, and purification techniques. Large-scale synthesis would likely employ automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide undergoes various chemical reactions, including:

  • Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to further functionalization of the pyridine ring.

  • Reduction: Reduction reactions, using agents like lithium aluminum hydride, can modify the oxo group or other electron-withdrawing groups in the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, replacing it with other functional groups.

Common Reagents and Conditions

Common reagents include chlorinating agents (e.g., thionyl chloride), acylating agents (e.g., acetic anhydride), and various catalysts (e.g., palladium on carbon for hydrogenation). Reaction conditions, such as temperature and solvent, are carefully controlled to optimize yields and minimize side reactions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation could produce a dihydropyridinone derivative, while substitution reactions could yield a range of derivatives with varied functional groups.

Scientific Research Applications

4-Chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is of interest in several fields:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

  • Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide typically involves its interaction with specific molecular targets, such as enzymes or receptors. Its functional groups allow it to form strong interactions with these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary based on the specific application and the derivative being studied.

Comparison with Similar Compounds

When compared to similar compounds, 4-chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Similar Compounds

  • Pyridine derivatives: Often used in pharmaceuticals and agrochemicals, these compounds share the dihydropyridine core but differ in their substituents.

  • Benzamide derivatives: Known for their roles in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs.

  • Chlorinated aromatic compounds: These have wide applications, including use as intermediates in organic synthesis and as active pharmaceutical ingredients.

Each of these related compounds has unique properties and uses, and the presence of the 4-chloro, 1-methyl, and pyrrolidine-1-carbonyl groups in this compound sets it apart in terms of reactivity and application potential.

Biological Activity

4-chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines elements of pyridine and pyrrolidine, suggesting possible interactions with various biological targets. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O3C_{18}H_{18}ClN_{3}O_{3}, with a molecular weight of approximately 359.81 g/mol. The IUPAC name highlights its complex structure, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC18H18ClN3O3
Molecular Weight359.81 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an inhibitor of key enzymes or receptors involved in cellular signaling pathways. This interaction can lead to modulation of various biological processes, including cell proliferation and apoptosis.

Antitumor Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related pyrrolidine derivatives have shown potent inhibition of tumor cell lines by disrupting folate receptor pathways, suggesting that this compound may also target similar mechanisms .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have demonstrated its ability to inhibit dihydrofolate reductase (DHFR) and other enzymes involved in nucleotide synthesis pathways. This inhibition can lead to reduced cellular proliferation and increased apoptosis in cancer cells .

Case Studies and Research Findings

A notable study focused on the structure–activity relationship (SAR) of related compounds, revealing that modifications in the pyrrolidine ring significantly affected biological activity. Compounds with specific substitutions exhibited enhanced potency against various cancer cell lines, indicating that structural optimization could further improve the efficacy of this compound.

Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved Effect
Antitumor ActivityFolate receptor pathwayInhibition of tumor cell proliferation
Enzyme InhibitionDihydrofolate reductaseInduction of apoptosis
Cell Cycle RegulationNucleotide synthesisS-phase accumulation

Properties

IUPAC Name

4-chloro-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-21-11-13(17(24)22-8-2-3-9-22)10-15(18(21)25)20-16(23)12-4-6-14(19)7-5-12/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPYUDJNYVZSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.